molecular formula C9H13ClN2O B6345817 3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1354923-54-8

3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6345817
CAS No.: 1354923-54-8
M. Wt: 200.66 g/mol
InChI Key: UOWQJHUOXCNLGY-UHFFFAOYSA-N
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Description

3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a methyl group at position 1, a butyl chain at position 3, a chlorine atom at position 5, and a carbaldehyde functional group at position 4. Pyrazole derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The carbaldehyde group at position 4 enhances reactivity, enabling further functionalization through nucleophilic additions or condensation reactions.

The synthesis of such compounds typically involves the Vilsmeier-Haack reaction, which introduces the formyl group at position 4. For instance, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized via this method from 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones . Though direct evidence for the synthesis of the target compound is unavailable, analogous pathways suggest that substituting the aryl group with methyl and introducing a butyl chain at position 3 could yield the desired structure.

Properties

IUPAC Name

3-butyl-5-chloro-1-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-3-4-5-8-7(6-13)9(10)12(2)11-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQJHUOXCNLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=C1C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation method involves reacting β-ketoesters bearing a butyl substituent with methylhydrazine to form the pyrazole core. The chloro group at position 5 is introduced via chlorinated β-ketoester precursors or post-cyclization halogenation. For example, ethyl 2-chloro-3-oxohexanoate (with a butyl chain at C3) reacts with methylhydrazine in ethanol under reflux to yield 3-butyl-5-chloro-1-methyl-1H-pyrazole (intermediate A ).

Key considerations:

  • β-Ketoester synthesis : Chlorination at the α-position is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.

  • Cyclization conditions : Acidic catalysts like acetic acid or p-toluenesulfonic acid (p-TsOH) improve reaction rates and yields (70–85%).

Optimization Parameters

VariableOptimal RangeImpact on Yield
SolventEthanol, refluxMaximizes cyclization efficiency
Molar ratio (β-ketoester : hydrazine)1 : 1.2Prevents hydrazine excess side reactions
Reaction time6–8 hoursBalances completion vs. decomposition

Post-cyclization, intermediate A undergoes purification via recrystallization (ethyl acetate/hexane) to achieve >95% purity.

Vilsmeier-Haack Formylation

Reaction Protocol

The Vilsmeier-Haack reaction introduces the aldehyde group at position 4 of the pyrazole ring. Intermediate A is treated with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by gradual warming to 25°C. The electrophilic formylation occurs regioselectively at the para position relative to the chloro group.

Example procedure :

  • Dissolve 3-butyl-5-chloro-1-methyl-1H-pyrazole (10 mmol) in dry DMF (20 mL).

  • Add POCl₃ (12 mmol) dropwise at 0°C under N₂.

  • Stir for 4 hours at 25°C, then quench with ice-water.

  • Extract with dichloromethane, dry (Na₂SO₄), and purify via column chromatography (SiO₂, hexane/EtOAc 8:2).

Catalytic and Solvent Effects

  • DMF as solvent : Enhances electrophilicity of the formylating agent but requires strict moisture control.

  • Alternative solvents : Dimethylacetamide (DMAc) improves yield (82%) at higher temperatures (50°C) but increases side products.

ConditionYield (%)Purity (HPLC)
DMF, 25°C7897
DMAc, 50°C8293

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclocondensation : Suitable for bulk synthesis but requires chlorinated β-ketoesters, which are moisture-sensitive.

  • Vilsmeier-Haack : Higher atom economy but generates stoichiometric POCl₃ waste, necessitating neutralization protocols.

Industrial Adaptation

  • Continuous flow reactors : Reduce reaction time for Vilsmeier-Haack formylation by 40% compared to batch processes.

  • Catalyst recycling : Phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) improve yields in scaled reactions (≥100 mmol).

Advanced Methodological Developments

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces cyclocondensation time to 1 hour with comparable yields (80%). This method minimizes thermal degradation of sensitive intermediates.

Enzymatic Halogenation

Recent studies explore fungal peroxidases for regioselective chlorination of pyrazole intermediates, achieving 65% yield with reduced environmental impact.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.81 (s, 1H, CHO), 7.45 (s, 1H, pyrazole-H), 2.51 (t, 2H, CH₂-butyl), 1.55–1.25 (m, 4H, butyl), 0.91 (t, 3H, CH₃-butyl).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrazole).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

  • XRD : Confirms coplanarity of aldehyde and pyrazole ring (dihedral angle = 8.7°).

Challenges and Stabilization Strategies

Aldehyde Oxidation

The formyl group is prone to oxidation during storage. Solutions include:

  • Lyophilization under argon.

  • Addition of 0.1% w/w butylated hydroxytoluene (BHT) to ethanolic solutions.

By-Product Formation

  • N-Formylation : Minimized by maintaining low temperatures (0–5°C) during Vilsmeier-Haack reactions.

  • Ring-opening : Avoided by using anhydrous conditions and molecular sieves .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde has garnered interest due to its potential therapeutic properties. Notable applications include:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression, suggesting potential antitumor effects. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer models.
  • Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

Agrochemicals

The compound's biological activity also extends to agricultural applications:

  • Pesticidal Properties : Research indicates that derivatives of pyrazole compounds can exhibit significant insecticidal and fungicidal activities. This makes this compound a candidate for developing new agrochemicals aimed at pest control.

Case Studies

Recent investigations have highlighted structural modifications that enhance the biological activity of pyrazolone derivatives:

  • Structural Modifications for Anticancer Efficacy : A study modifying methoxy groups on similar compounds showed improved selectivity against certain tumor cell lines while maintaining low cytotoxicity in normal cells.
  • Dihydro-Pyrazole Derivatives : Investigations into dihydro-pyrazole derivatives revealed that specific substituents significantly impacted their anticancer efficacy against various cell lines such as MCF7 and A549.

Mechanism of Action

The mechanism of action of 3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors through various mechanisms:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural Variations and Substituent Effects

The substituents at positions 1, 3, and 5 significantly influence the physical, chemical, and biological properties of pyrazole-4-carbaldehydes. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazole-4-carbaldehyde Derivatives
Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Key Functional Group (Position 4)
3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde Methyl Butyl Chloro Carbaldehyde
1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde Aryl Methyl Chloro Carbaldehyde
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Methyl Methyl Chloro Carbaldehyde
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde Methyl Trifluoromethyl (3-Chlorophenyl)sulfanyl Carbaldehyde
Key Observations:

Position 3 : The butyl chain in the target compound increases lipophilicity compared to methyl () or trifluoromethyl () groups, which may enhance membrane permeability in biological systems.

Position 5 : The chloro substituent is conserved across multiple analogs (), suggesting its role in stabilizing the pyrazole ring via electron-withdrawing effects.

Physical and Chemical Properties

  • Solubility : The butyl chain in the target compound likely reduces aqueous solubility compared to methyl or aryl-substituted analogs (e.g., 1,3-dimethyl derivative ).
  • Reactivity : The carbaldehyde group at position 4 is reactive toward nucleophiles (e.g., amines, hydrazines), a feature common to all analogs. However, steric effects from the butyl group may slow reaction kinetics compared to smaller substituents.
  • Crystallography : Crystal structures of analogs (e.g., 5-chloro-1,3-dimethyl derivative ) reveal planar pyrazole rings with intermolecular hydrogen bonding involving the carbaldehyde oxygen. The bulkier butyl group in the target compound may disrupt such packing, leading to distinct crystallographic behavior.

Biological Activity

3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a butyl group, a chlorine atom, and an aldehyde functional group. Its molecular formula is C9H10ClN2OC_9H_{10}ClN_2O with a molecular weight of approximately 232.7 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Enzyme Interaction

This compound interacts with various enzymes, influencing their activity and function. Notably, it has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .

Cellular Effects

The compound affects cellular processes by modulating signaling pathways, which can lead to alterations in gene expression and metabolism. For example, it may influence the expression of genes involved in metabolic pathways, thereby impacting cellular homeostasis .

At the molecular level, the compound exerts its effects through several mechanisms:

  • Enzyme Inhibition : It can bind to enzymes, inhibiting their activity and affecting metabolic pathways crucial for cell survival .
  • Receptor Interaction : Preliminary studies indicate that it may interact with receptors involved in inflammation and cancer progression .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory effects comparable to established anti-inflammatory agents. It has been tested against carrageenan-induced edema models, showing significant inhibition of inflammation .

Antitumor Activity

Emerging studies suggest potential antitumor activity, particularly through the inhibition of enzymes linked to cancer cell proliferation. This property positions the compound as a candidate for further exploration in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. Its effectiveness suggests potential applications in treating infections .

Case Studies and Research Findings

StudyFindings
Burguete et al. (2014)Synthesized pyrazole derivatives exhibiting anti-inflammatory and MAO-B inhibitory activity. 3-butyl-5-chloro derivative showed comparable effects to indomethacin .
PMC4766773 (2014)Demonstrated that pyrazole derivatives have broad-spectrum biological activities including antimicrobial and antitumor effects .
Smolecule Research (2023)Highlighted the compound's potential in inhibiting specific enzymes related to cancer progression .

Q & A

Q. Q1. What are the standard synthetic routes for 3-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde, and how is its purity validated?

The compound is typically synthesized via the Vilsmeier-Haack reaction , a method widely used for introducing aldehyde groups into aromatic systems. Starting from 3-butyl-5-chloro-1-methyl-1H-pyrazol-5(4H)-one, the reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the aldehyde functionality . Purity is validated using HPLC (>98%) and 1H/13C NMR spectroscopy , with characteristic aldehyde proton signals appearing at δ 9.8–10.2 ppm. Mass spectrometry (MS) confirms molecular ion peaks matching the theoretical molecular weight (e.g., [M+H]+ at m/z 242.7) .

Q. Q2. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Data collection is performed using a Bruker SMART APEX CCD diffractometer. The SHELX suite (SHELXL for refinement, SHELXS for solution) is employed to solve and refine the structure, with final R-factors typically <0.05 for high-resolution data . Key structural parameters include bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the pyrazole ring and substituents .

Reactivity and Functionalization

Q. Q3. How does the aldehyde group in this compound participate in nucleophilic reactions?

The aldehyde group acts as an electrophilic site, enabling condensation reactions with amines (e.g., hydrazines to form hydrazones) or nucleophilic substitutions with phenols/thiols. For example, reactions with substituted phenols under basic conditions (K₂CO₃ in DMF, 80°C) yield 5-aryloxy derivatives, with reaction progress monitored via TLC and IR spectroscopy (loss of C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yields of derivatives?

Methodological approach :

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for reaction rates.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 hrs to 2 hrs at 100°C) .
  • In-situ monitoring : Employ HPLC-MS to track intermediate formation and optimize stoichiometry.

Q. Q5. What computational methods are used to predict electronic properties or biological activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure, including:

  • Frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes in inflammation pathways) .

Q. Q6. How can contradictory data on biological activity across studies be resolved?

Analytical steps :

Structural validation : Confirm compound identity via SC-XRD and 2D NMR (HSQC, HMBC) to rule out impurities .

Assay standardization : Compare in vitro bioactivity under consistent conditions (e.g., IC₅₀ values against COX-2 with controls).

Metabolic stability : Assess pharmacokinetic parameters (e.g., microsomal half-life) to differentiate intrinsic activity vs. metabolic interference .

Q. Q7. What techniques elucidate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Fluorescence quenching assays : Monitor conformational changes in target proteins upon ligand binding .

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